molecular formula C14H16O2 B15340789 tert-Butyl 2-(3-ethynylphenyl)acetate

tert-Butyl 2-(3-ethynylphenyl)acetate

Cat. No.: B15340789
M. Wt: 216.27 g/mol
InChI Key: RHZJEZNZVGLCAB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-ethynylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-ethynylphenyl)acetate typically involves the esterification of 2-(3-ethynylphenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can be advantageous for large-scale production due to their reusability and ease of separation from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-ethynylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

tert-Butyl 2-(3-ethynylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-ethynylphenyl)acetate involves its interaction with various molecular targets. For instance, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The ethynyl group can participate in reactions involving π-bond interactions with transition metal catalysts, facilitating various coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: Lacks the ethynyl and phenyl groups, making it less versatile in synthetic applications.

    Ethyl 2-(3-ethynylphenyl)acetate: Similar structure but with an ethyl group instead of a tert-butyl group, which can affect its reactivity and stability.

    tert-Butyl 2-phenylacetate: Lacks the ethynyl group, limiting its use in reactions requiring alkyne functionality.

Uniqueness

tert-Butyl 2-(3-ethynylphenyl)acetate is unique due to the presence of both the ethynyl and tert-butyl groups, which provide distinct reactivity patterns and potential for diverse applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

tert-butyl 2-(3-ethynylphenyl)acetate

InChI

InChI=1S/C14H16O2/c1-5-11-7-6-8-12(9-11)10-13(15)16-14(2,3)4/h1,6-9H,10H2,2-4H3

InChI Key

RHZJEZNZVGLCAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)C#C

Origin of Product

United States

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